(E)-4-((2-carbamothioylhydrazono)methyl)phenyl nicotinate
Overview
Description
(E)-4-((2-carbamothioylhydrazono)methyl)phenyl nicotinate is a chemical compound that features a nicotinate ester linked to a phenyl ring substituted with a carbamothioylhydrazono group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((2-carbamothioylhydrazono)methyl)phenyl nicotinate typically involves the condensation of 4-formylphenyl nicotinate with thiosemicarbazide under acidic conditions. The reaction proceeds via the formation of a hydrazone intermediate, which is subsequently converted to the desired product through cyclization and dehydration steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-4-((2-carbamothioylhydrazono)methyl)phenyl nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
(E)-4-((2-carbamothioylhydrazono)methyl)phenyl nicotinate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-4-((2-carbamothioylhydrazono)methyl)phenyl nicotinate involves its interaction with specific molecular targets. The carbamothioylhydrazono group can form coordination complexes with metal ions, affecting enzymatic activity or cellular processes. Additionally, the compound may interact with biological macromolecules, altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-((2-carbamothioylhydrazono)methyl)phenyl benzoate
- (E)-4-((2-carbamothioylhydrazono)methyl)phenyl acetate
- (E)-4-((2-carbamothioylhydrazono)methyl)phenyl propionate
Uniqueness
(E)-4-((2-carbamothioylhydrazono)methyl)phenyl nicotinate is unique due to the presence of the nicotinate ester, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c15-14(21)18-17-8-10-3-5-12(6-4-10)20-13(19)11-2-1-7-16-9-11/h1-9H,(H3,15,18,21)/b17-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGANAEGZNBAEDP-CAOOACKPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801327825 | |
Record name | [4-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801327825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49680107 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
325699-72-7 | |
Record name | [4-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801327825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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